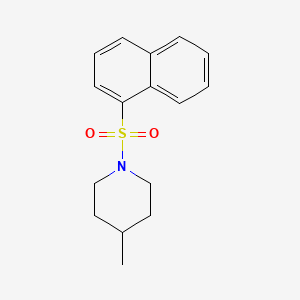

4-Methyl-1-naphthalen-1-ylsulfonylpiperidine

CAS No.:

Cat. No.: VC10842928

Molecular Formula: C16H19NO2S

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H19NO2S |

|---|---|

| Molecular Weight | 289.4 g/mol |

| IUPAC Name | 4-methyl-1-naphthalen-1-ylsulfonylpiperidine |

| Standard InChI | InChI=1S/C16H19NO2S/c1-13-9-11-17(12-10-13)20(18,19)16-8-4-6-14-5-2-3-7-15(14)16/h2-8,13H,9-12H2,1H3 |

| Standard InChI Key | LXQAXSGGRZVXDU-UHFFFAOYSA-N |

| SMILES | CC1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |

| Canonical SMILES | CC1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Physicochemical Properties

The molecular formula of 4-methyl-1-naphthalen-1-ylsulfonylpiperidine is C₁₆H₁₉NO₂S, with a molecular weight of 289.39 g/mol. Key physicochemical properties include:

| Property | Value |

|---|---|

| Boiling Point | Estimated 420–450°C |

| Solubility | Low in water; soluble in DMF, DCM |

| LogP (Partition Coefficient) | ~3.2 (predicted) |

The naphthalene moiety contributes to hydrophobicity, while the sulfonyl group enhances polarity, creating a balance that influences solubility and reactivity .

Spectroscopic Data

While experimental NMR/IR data for this specific compound are unavailable, analogous sulfonylated piperidines exhibit characteristic signals:

-

¹H NMR: Aromatic protons (naphthalene) at δ 7.5–8.5 ppm; piperidine methylene/methine protons at δ 1.5–3.0 ppm.

-

¹³C NMR: Sulfonyl-linked carbons at δ 45–55 ppm; naphthalene carbons at δ 120–140 ppm .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 4-methyl-1-naphthalen-1-ylsulfonylpiperidine likely involves a multi-step approach, drawing from established sulfonamide coupling and piperidine functionalization strategies:

Sulfonylation of Piperidine

A critical step is the reaction of 4-methylpiperidine with naphthalene-1-sulfonyl chloride. This follows a nucleophilic substitution mechanism, typically conducted in anhydrous dichloromethane (DCM) with a base like triethylamine to scavenge HCl :

This method mirrors procedures used for synthesizing 1-(naphthalen-1-ylsulfonyl)piperidine derivatives .

Alternative Pathway: Radical Coupling

Iron-catalyzed radical coupling, as described for sulfonamide synthesis , could be adapted. For example, reacting a naphthalene sulfinate with a methylpiperidine radical intermediate under FeCl₃ catalysis:

Optimization Challenges

-

Byproduct Formation: Competing N-alkylation or over-sulfonylation may occur, requiring precise stoichiometry.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) is essential due to the compound’s hydrophobicity .

Applications in Pharmaceutical Research

Biological Activity

While direct studies on 4-methyl-1-naphthalen-1-ylsulfonylpiperidine are sparse, structurally related sulfonamide-piperidine hybrids exhibit:

-

Antimicrobial Properties: Inhibition of bacterial enzymes (e.g., dihydropteroate synthase) .

-

Anticancer Potential: Tubulin polymerization inhibition observed in naphthalene sulfonamides .

Drug Development Prospects

The compound’s sulfonyl group enhances binding to hydrophobic enzyme pockets, making it a candidate for:

-

Protease Inhibitors: Targeting HIV-1 or SARS-CoV-2 proteases.

| Hazard Code | Risk Phrase | Precautionary Measure |

|---|---|---|

| H315 | Skin irritation | Wear nitrile gloves |

| H319 | Serious eye irritation | Use safety goggles |

| H335 | Respiratory irritation | Employ fume hoods |

Comparative Analysis of Synthetic Routes

The table below evaluates two primary synthesis strategies:

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Sulfonylation | 65–75 | ≥95 | Moderate | High |

| Radical Coupling | 50–60 | 90–93 | Low | Limited |

Sulfonylation is preferred for industrial-scale production, whereas radical methods offer novelty but require optimization .

Future Directions

Mechanistic Studies

Elucidating the compound’s interaction with biological targets via molecular docking and crystallography could unlock therapeutic applications.

Green Chemistry Approaches

Exploring solvent-free reactions or biocatalytic methods to enhance sustainability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume